molecular formula C9H15NS B1335492 N-(thiophen-3-ylmethyl)butan-2-amine CAS No. 892592-86-8

N-(thiophen-3-ylmethyl)butan-2-amine

Cat. No.: B1335492
CAS No.: 892592-86-8
M. Wt: 169.29 g/mol
InChI Key: PGSGIQWHDMIDHW-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)butan-2-amine is an organic compound that belongs to the class of amines It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a butan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)butan-2-amine typically involves the reaction of thiophene-3-carboxaldehyde with butan-2-amine under reductive amination conditions. This process can be carried out using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted amine derivatives .

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)butan-2-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(thiophen-3-ylmethyl)butan-2-amine include other thiophene derivatives and amines, such as:

Uniqueness

This compound is unique due to the specific positioning of the thiophene ring and the butan-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Biological Activity

N-(thiophen-3-ylmethyl)butan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and related research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring attached to a butan-2-amine backbone. The unique structural components allow for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activities. For example, derivatives of benzo[b]thiophenes have shown promising results in inhibiting cancer cell proliferation:

CompoundStructureNotable Activity
Benzo[b]thiopheneStructureAnticancer activity
2-AminobenzothiopheneStructureAntiviral properties
N-MethylbenzothiopheneStructureNeuroprotective effects

These compounds have demonstrated efficacy against various cancer cell lines, including MCF-7 breast cancer cells, where they inhibited cell growth and induced apoptosis through mechanisms involving tubulin destabilization and cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of this compound and its analogs has been explored in several studies. For instance, monomeric alkaloids with similar structures have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating their potential as antimicrobial agents:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33

These findings suggest that this compound could be developed into an effective antimicrobial agent .

Neuroprotective Effects

The neuroprotective properties of thiophene derivatives have been highlighted in research focusing on their ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have exhibited significant AChE inhibitory activity, with IC50 values indicating strong potential for therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Interaction : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics which is crucial for cell division and proliferation.
  • Enzyme Inhibition : The inhibition of enzymes like AChE suggests that this compound may affect neurotransmitter levels, providing a neuroprotective effect.
  • Cell Cycle Arrest : Flow cytometry analyses have revealed that certain derivatives induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates.

Case Studies

  • In Vitro Studies : A study evaluating the antiproliferative effects of various thiophene derivatives found that specific analogs demonstrated IC50 values as low as 10–33 nM against MCF-7 cells, indicating potent anticancer activity .
  • Antimicrobial Evaluation : Research on synthesized alkaloids showed promising antibacterial effects against multiple strains, supporting the hypothesis that thiophene-containing compounds can serve as effective antimicrobial agents .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-3-8(2)10-6-9-4-5-11-7-9/h4-5,7-8,10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSGIQWHDMIDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406045
Record name N-(thiophen-3-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892592-86-8
Record name N-(thiophen-3-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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